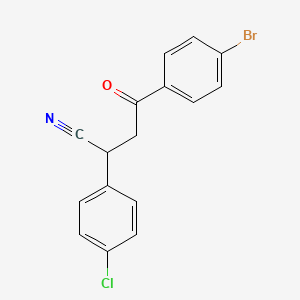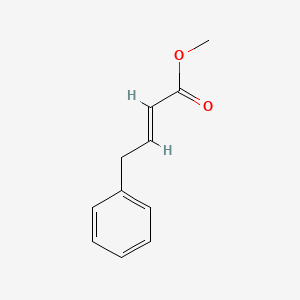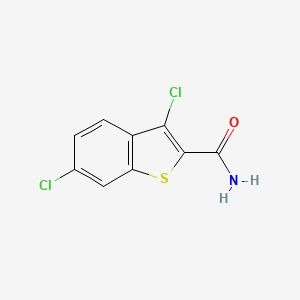
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
概要
説明
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is used in various chemical reactions and can be sourced or custom synthesized .
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves several steps. One method involves the use of potassium hydroxide. In this process, a suspension of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (2.6 g) in water (50 ml) is treated with potassium hydroxide (3.3 g, 5.0 eq), and the mixture is heated under reflux for 5 hours .Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile consists of a pyran ring attached to a chlorophenyl group and a carbonitrile group . The SMILES string representation of this compound is ClC1=CC=C(C=C1)C2(CCOCC2)CN .科学的研究の応用
X-ray Crystallography and Structural Analysis
Research by Sharma et al. (2021) compared the X-ray crystallographic behaviors of several polyfunctionalized 4H-pyran derivatives, including 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. They analyzed the crystal structures and intermolecular interactions, providing insights into the structural properties of these compounds (Sharma, Kumar, & Sharma, 2021).
Antimicrobial Activity
Okasha et al. (2022) synthesized a compound structurally related to 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile and assessed its antimicrobial activity. The study highlighted the potential of such compounds in antimicrobial applications (Okasha et al., 2022).
Corrosion Inhibition
Dandia et al. (2013) explored the use of pyrazolopyridine derivatives, including a variant of the 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, as potential corrosion inhibitors for mild steel in acidic environments. Their findings indicate a practical application in industrial corrosion prevention (Dandia, Gupta, Singh, & Quraishi, 2013).
Photovoltaic Properties
Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyran derivatives, including those structurally related to the 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. Their research suggests potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Methodologies
Tu et al. (2002) focused on the synthesis of compounds like 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile under microwave irradiation, providing valuable insights into efficient synthetic methodologies for such chemicals (Tu, Gao, Guo, Shi, & Lu, 2002).
特性
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCOVGTFPCSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218287 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
CAS RN |
3648-74-6 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)


![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)
